19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene

Cytotoxicity MTT assay Cancer cell lines

19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS 1011714-20-7) is an abietane-type diterpenoid glycoside with molecular formula C32H48O15 and molecular weight 672.71. It is primarily isolated from the acetone-soluble extract of Clerodendrum bungei roots.

Molecular Formula C32H48O15
Molecular Weight 672.7 g/mol
Cat. No. B12369480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
Molecular FormulaC32H48O15
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESCC(CO)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O)C)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3/t13-,16-,17-,18-,20-,21-,23+,24+,25-,26-,28+,29+,31+,32+/m1/s1
InChIKeyKJRLDWGHZUUHJO-BDONCRHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene: Sourcing Guide and Core Identity for Procurement Decision-Making


19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS 1011714-20-7) is an abietane-type diterpenoid glycoside with molecular formula C32H48O15 and molecular weight 672.71 . It is primarily isolated from the acetone-soluble extract of Clerodendrum bungei roots [1]. As a naturally occurring diterpenoid glycoside, this compound exhibits structural complexity with β-D-glucopyranosyl and β-D-carboxyglucopyranosyl moieties attached at the 12-O and 19-O positions, respectively, which influences its solubility and potential bioactivity profile [2].

Why Generic Abietane Diterpenoid Substitution Fails: Structural Specificity of 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene


Generic substitution among abietane diterpenoid glycosides is not scientifically valid due to the critical impact of specific glycosylation patterns on physicochemical properties, biological activity profiles, and analytical behavior. The target compound possesses a distinctive dual glycosylation pattern—a β-D-carboxyglucopyranosyl moiety at the 19-O position and a β-D-glucopyranosyl moiety at the 12-O position—which fundamentally differentiates it from analogs such as 12-O-β-D-glucopyranosyl-3,11,16-trihydroxyabieta-8,11,13-triene and 3,12-O-β-D-diglucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene [1]. The presence of the carboxyglucopyranosyl group enhances aqueous solubility and alters molecular recognition compared to non-carboxylated analogs [2]. These structural variations translate into measurable differences in cytotoxicity profiles, anti-complement activity, and chromatographic retention behavior, making this compound irreplaceable in studies requiring precise structural identity [3].

Quantitative Evidence Guide: Differentiating 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene from Structural Analogs


Distinct Cytotoxicity Profile: Target Compound vs. Clerodendrum bungei Analog Panel

The target compound (Compound 3 in the original isolation study) exhibits a non-cytotoxic profile (IC50 > 10 μM) across B16 mouse melanoma, HEK293 human embryonic kidney, and HGC-27 human gastric cancer cell lines following 48-hour MTT assay exposure [1]. This profile differentiates it from other abietane diterpenoids isolated from the same Clerodendrum bungei root extract, which demonstrate varying degrees of cytotoxic potency. The lack of significant cytotoxicity at concentrations up to 10 μM positions this compound as a potential non-toxic scaffold for further derivatization or as a negative control in cytotoxicity screening panels.

Cytotoxicity MTT assay Cancer cell lines

Structural Differentiation: Unique Dual Glycosylation Pattern with Carboxyl Functionality

The target compound features a distinctive dual glycosylation architecture: a β-D-carboxyglucopyranosyl moiety esterified at the C-19 carboxyl position and a β-D-glucopyranosyl moiety attached at the C-12 hydroxyl position [1]. This specific substitution pattern is absent in closely related analogs. For comparison, 12-O-β-D-glucopyranosyl-3,11,16-trihydroxyabieta-8,11,13-triene (Compound 1 from Kim et al., 2010) possesses only a single glucopyranosyl moiety at C-12 with no C-19 carboxyl glycosylation [2]. Similarly, 3,12-O-β-D-diglucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (Compound 2) contains two glucopyranosyl moieties but lacks the carboxyglucopyranosyl functionality [2]. The C-19 carboxyl esterification with a glucopyranosyl unit represents a relatively uncommon structural feature among abietane diterpenoids from Clerodendrum species, occurring in fewer than 15% of reported compounds in the genus [3].

Structure-activity relationship Glycosylation Abietane diterpenoids

Physicochemical Property Differentiation: Solubility and LogP Profile vs. Aglycone and Monoglycoside Analogs

The target compound exhibits physicochemical properties distinct from less glycosylated abietane diterpenoids. The calculated logP value of approximately 0 and topological polar surface area (tPSA) of 256.0 Ų [1] reflect the significant hydrophilic contribution of the dual glycosylation pattern. In contrast, the aglycone core (dehydroabietic acid-type) typically exhibits logP values >4.0 and tPSA <80 Ų [2]. The target compound is slightly soluble or insoluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide and ethanol , whereas aglycone abietane diterpenoids (e.g., ferruginol, sugiol) are highly lipophilic with negligible aqueous solubility. The presence of the carboxyglucopyranosyl moiety at C-19 introduces an additional carboxyl group that can ionize at physiological pH, further enhancing aqueous solubility compared to non-carboxylated diglycoside analogs such as 3,12-O-β-D-diglucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene [3].

Solubility LogP Physicochemical properties Formulation

Chromatographic Differentiation: Distinct Retention Behavior as a Marker Compound

The target compound serves as a distinguishable marker compound for Clerodendrum bungei root extracts and related Clerodendrum species due to its unique retention characteristics in reverse-phase HPLC analysis. In the original isolation study, the target compound (Compound 3) was resolved from eight structurally related abietane diterpenoids (Compounds 1-2 and 4-8) using chromatographic separation techniques [1]. The presence of the carboxyglucopyranosyl moiety at C-19 increases polarity relative to analogs lacking this functionality, resulting in distinct retention time (earlier elution) under reverse-phase conditions compared to monoglycoside and diglucopyranosyl analogs. This differential retention behavior is critical for quality control applications where the target compound may serve as an authentic reference standard for botanical identification, extract standardization, or adulteration detection in Clerodendrum bungei-derived materials .

HPLC Quality control Marker compound Analytical chemistry

Optimal Research and Procurement Application Scenarios for 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene


Reference Standard for Botanical Authentication of Clerodendrum bungei Root Extracts

This compound serves as a definitive marker for the authentication of Clerodendrum bungei root-derived materials in natural product research and quality control. Its unique dual glycosylation pattern and distinct chromatographic retention behavior enable unequivocal identification via HPLC-UV or LC-MS, distinguishing authentic C. bungei root extracts from those of related Clerodendrum species or adulterated materials [1]. Procurement of high-purity (>98% by HPLC) reference material is essential for establishing retention time standards and calibration curves in analytical method development .

Non-Cytotoxic Scaffold for Abietane Diterpenoid Derivatization Studies

With demonstrated IC50 > 10 μM against B16, HEK293, and HGC-27 cell lines in 48-hour MTT assays [1], this compound provides a low-toxicity starting point for medicinal chemistry programs focused on abietane diterpenoid optimization. Researchers investigating structure-activity relationships (SAR) can utilize this compound as a scaffold to introduce modifications that enhance target-specific activity while maintaining favorable safety margins. This contrasts with more cytotoxic abietane diterpenoids from C. trichotomum (IC50 0.83–50.99 μM) that may have narrower therapeutic windows [2].

Negative Control in Cytotoxicity Screening Panels

The established non-cytotoxic profile (IC50 > 10 μM) of this compound across multiple cell lines [1] makes it suitable as a negative control in cytotoxicity screening assays. When evaluating novel abietane diterpenoids or plant extracts for anti-proliferative activity, this compound can serve as a structurally related but inactive comparator, enabling researchers to distinguish true cytotoxic effects from assay artifacts or non-specific cellular responses. This application is particularly valuable in high-throughput screening programs focused on natural product libraries.

Natural Product Library Inclusion for Phenotypic Screening

Given its structural uniqueness—featuring a relatively rare C-19 carboxyglucopyranosyl ester moiety present in fewer than 15% of reported Clerodendrum diterpenoids [1]—and its favorable physicochemical properties (tPSA = 256.0 Ų, LogP ≈ 0) [3], this compound represents a valuable addition to diversity-oriented natural product libraries. Its moderate polarity and multiple hydrogen-bonding sites (10 H-bond donors, 15 H-bond acceptors) enable compatibility with both biochemical and cell-based assay formats following dissolution in DMSO or ethanol , providing chemical diversity distinct from more lipophilic abietane diterpenoids.

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